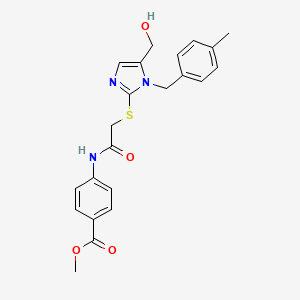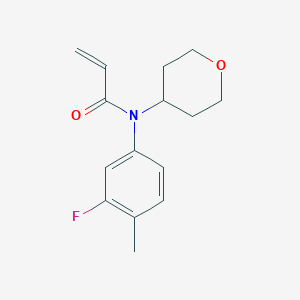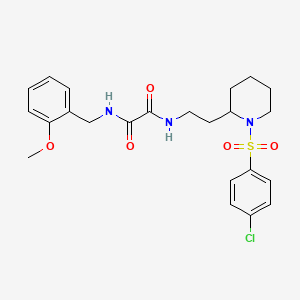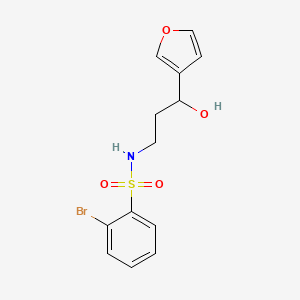
2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Furan is a basic heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules. The compound you mentioned seems to be a derivative of furan, with additional functional groups attached to it.
Synthesis Analysis
The synthesis of furan derivatives often involves the use of the Vilsmeier–Haack reagent . This reagent is used to formylate various heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific functional groups present in the molecule. Furan itself is a colorless, volatile liquid with a boiling point of 31-32°C .Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including those similar to 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide, have shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy. Such properties underline their potential as Type II photosensitizers, highlighting their importance in the field of medicinal chemistry and oncology research (Pişkin, Canpolat, & Öztürk, 2020).
Photochemical and Photophysical Properties
Research into the spectroscopic, photochemical, and photophysical properties of zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units has provided insights into their potential applications beyond medical therapy. These studies explore the effects of different bioactive groups in the peripheral positions of benzenesulfonamide derivatives on the compounds' properties. Such research aids in understanding how these compounds can be optimized for various uses, including photocatalytic applications and the development of new materials for technological applications (Öncül, Öztürk, & Pişkin, 2021).
Synthetic Chemistry Applications
The versatility of compounds like this compound is also evident in synthetic chemistry, where they are used in the development of new synthetic methods. For example, their use in gold(I)-catalyzed cascade reactions to obtain highly substituted N-(furan-3-ylmethylene)benzenesulfonamides showcases the innovative approaches to complex molecule synthesis. This particular method highlights the compounds' role in enriching gold carbenoid chemistry through group migration, offering new pathways for chemical synthesis and material science (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
properties
IUPAC Name |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCBRDYGDTTXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B2722219.png)
![3-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2722221.png)


![5-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2722228.png)
![8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2722230.png)
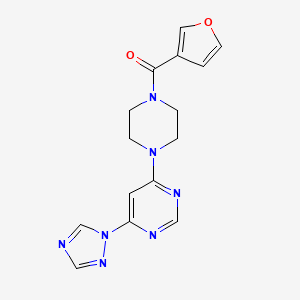
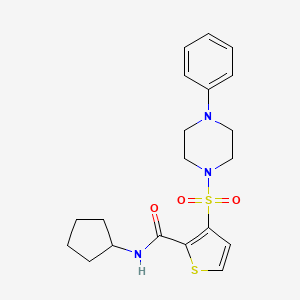
![2-Chloro-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B2722234.png)
![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2722237.png)
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)
